4-(3-Chlorophenoxy)benzonitrile
Description
Contextualization of Phenoxybenzonitrile Compounds in Organic Chemistry
Phenoxybenzonitrile compounds represent a significant subclass of diaryl ethers. Their fundamental structure, consisting of two phenyl rings linked by an oxygen atom, with a nitrile group appended to one of the rings, provides a versatile template for chemical modification. Organic chemists are particularly interested in these compounds due to the synthetic challenges and opportunities they present. The construction of the diaryl ether linkage, for instance, can be achieved through various coupling reactions, each with its own set of advantages and limitations regarding substrate scope and reaction conditions. Furthermore, the presence of the nitrile group allows for a wide range of chemical transformations, enabling the elaboration of the phenoxybenzonitrile core into more complex molecular architectures.
Academic Significance of Aryl Ether and Nitrile Moieties in Chemical Scaffolds
The academic significance of the aryl ether and nitrile moieties that constitute 4-(3-Chlorophenoxy)benzonitrile is substantial and multifaceted.
Aryl Ether Moiety: The diaryl ether (DE) linkage is a privileged scaffold in both medicinal chemistry and agrochemical research. nih.gov Its presence in a molecule can confer favorable physicochemical properties, such as improved metabolic stability and conformational flexibility. This structural unit is a fundamental component of numerous agents with a wide array of biological activities, including anticancer, anti-inflammatory, antiviral, antibacterial, antimalarial, herbicidal, fungicidal, and insecticidal properties. nih.gov The versatility of the diaryl ether motif continues to inspire the design and synthesis of new bioactive compounds. nih.gov
Nitrile Moiety: The nitrile group (–C≡N) is a highly versatile functional group in organic synthesis. Its strong electron-withdrawing nature can significantly influence the electronic properties of the aromatic ring to which it is attached. Moreover, the nitrile group can be readily converted into other important functional groups, such as carboxylic acids, amines, and amides, providing a strategic handle for the diversification of chemical scaffolds. In the context of medicinal chemistry, the nitrile group can act as a hydrogen bond acceptor and can participate in key interactions with biological targets. Research has also explored the use of nitrile anions in the construction of complex heterocyclic scaffolds. rsc.org
The combination of these two moieties within a single molecular framework, as seen in this compound, results in a scaffold with a rich potential for chemical exploration and application.
Overview of the Research Landscape Surrounding Chlorophenoxybenzonitrile Derivatives
In agrochemical research, the diaryl ether scaffold is a well-established pharmacophore for herbicides. The specific substitution pattern of chlorine atoms on the phenyl rings can modulate the herbicidal activity and selectivity. While detailed biological activity is beyond the scope of this article, it is a significant driver for the synthesis and study of new chlorophenoxybenzonitrile derivatives.
Furthermore, these compounds serve as valuable intermediates in organic synthesis. The presence of the chloro and cyano groups offers multiple reaction sites for further functionalization, allowing chemists to build more complex molecules with potential applications in pharmaceuticals and advanced materials. The study of fluorinated aryl ether moieties in polymers, for instance, has shown that their incorporation can enhance gas transport properties, a concept that highlights the broader interest in halogenated diaryl ether structures. researchgate.net
Structure
3D Structure
Properties
IUPAC Name |
4-(3-chlorophenoxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO/c14-11-2-1-3-13(8-11)16-12-6-4-10(9-15)5-7-12/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLODVKYPISQHCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OC2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways for 4 3 Chlorophenoxy Benzonitrile
Established Synthetic Routes to 4-(3-Chlorophenoxy)benzonitrile and Analogues
The formation of the diaryl ether linkage in this compound is a key chemical transformation. The following sections detail the principal strategies employed for this purpose.
Etherification Reactions in Diaryl Ether Synthesis
Etherification reactions represent the cornerstone of diaryl ether synthesis. organic-chemistry.orgjsynthchem.com These reactions involve the formation of a C-O bond between two aryl groups. Two of the most prominent approaches are nucleophilic aromatic substitution (SNAr) and copper-catalyzed coupling reactions. organic-chemistry.orgjsynthchem.comdntb.gov.ua
Nucleophilic aromatic substitution (SNAr) is a powerful method for forming diaryl ethers, especially when one of the aromatic rings is activated by an electron-withdrawing group. chemistrysteps.comnih.gov In the context of this compound synthesis, this would typically involve the reaction of a phenoxide with an aryl halide bearing an activating group, such as a nitro group, positioned ortho or para to the leaving group. chemistrysteps.com The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the electron-deficient aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. nih.gov Subsequent elimination of the leaving group yields the diaryl ether.
The reactivity of the aryl halide in SNAr reactions is influenced by the nature of the leaving group, with the order of reactivity being F > Cl > Br > I. chemistrysteps.com This is contrary to the trend observed in SN1 and SN2 reactions. chemistrysteps.com The presence of a strong electron-withdrawing group on the aryl halide is crucial for activating the ring towards nucleophilic attack. chemistrysteps.com
A related but distinct mechanism is the elimination-addition, or benzyne (B1209423), mechanism. This pathway is favored when a very strong base, such as sodium amide (NaNH₂), is used and does not necessitate an electron-withdrawing group on the aryl halide. chemistrysteps.commasterorganicchemistry.com The reaction proceeds through a highly reactive benzyne intermediate. chemistrysteps.commasterorganicchemistry.com
| Reactants | Reagents | Conditions | Product | Yield | Reference |
| 4-Fluorobenzaldehyde, 4-Methoxyphenol | K₂CO₃ | DMSO, 140°C, 30 min | 4-(4-Methoxyphenoxy)benzaldehyde | 52% (average) | walisongo.ac.id |
| 4-Chloronitrobenzene, Phenol (B47542) | KOH, Copper catalyst | High temperature | p-Nitrophenyl phenyl ether | Not specified | wikipedia.org |
Table 1: Examples of Nucleophilic Aromatic Substitution for Diaryl Ether Synthesis
Copper-catalyzed coupling reactions, particularly the Ullmann condensation, are a classical and widely used method for the synthesis of diaryl ethers. wikipedia.orgorganic-chemistry.org This reaction typically involves the coupling of an aryl halide with a phenol in the presence of a stoichiometric amount of copper or a copper salt at high temperatures. wikipedia.orgmdpi.com Traditional Ullmann reactions often require harsh conditions, including high-boiling polar solvents like N-methylpyrrolidone, nitrobenzene, or dimethylformamide (DMF), and temperatures exceeding 210°C. wikipedia.org
Modern advancements have led to the development of more efficient and milder copper-catalyzed systems. These often employ soluble copper catalysts supported by ligands such as diamines or acetylacetonates, allowing the reactions to proceed at lower temperatures. wikipedia.org For instance, the use of copper(I) iodide (CuI) with ligands like triphenylphosphine (B44618) (PPh₃) has been shown to be effective. arkat-usa.org Furthermore, copper nanoparticles have emerged as efficient catalysts for Ullmann-type C-O coupling reactions, enabling the synthesis of diaryl ethers under milder conditions. mdpi.comsemanticscholar.org
The mechanism of the Ullmann reaction is believed to involve the formation of a copper(I) phenoxide, which then undergoes oxidative addition with the aryl halide. Reductive elimination from the resulting copper(III) intermediate yields the diaryl ether and regenerates the copper(I) catalyst. organic-chemistry.org
| Aryl Halide | Phenol | Catalyst | Base | Solvent | Temperature | Yield | Reference |
| Aryl Iodides/Bromides | Phenols | CuI | K₂CO₃ | Not specified | 90°C | Very good | organic-chemistry.org |
| Aryl Halides | Phenols | Copper Nanoparticles | Cs₂CO₃ | DMF | 120°C | 65-92% | mdpi.com |
| Iodobenzene | Phenol | CuI(PPh₃)₃ | Cs₂CO₃ | Toluene (B28343) | 110°C | Modest | arkat-usa.org |
| 3,4-Dichloronitrobenzene (B32671) | 4-Chlorophenol (B41353) | Copper | KOH | Not specified | 110-120°C | 96% | nih.gov |
Table 2: Examples of Copper-Mediated Diaryl Ether Synthesis
Precursor Compound Utilization in Nitrile-Containing Aryl Ethers
The synthesis of nitrile-containing aryl ethers like this compound can also be approached by introducing the nitrile functionality at a later stage of the synthesis. nih.gov One common strategy involves starting with a precursor that already contains the diaryl ether scaffold and then converting a suitable functional group into a nitrile. For example, an aniline (B41778) derivative can be converted to a nitrile via a Sandmeyer-type reaction, which involves diazotization followed by cyanation. researchgate.net
Another approach is the direct cyanation of an aryl halide. Copper-catalyzed methods have been developed for the synthesis of aryl nitriles from aryl halides using sources like formamide (B127407) as the nitrile precursor. rsc.org The ammoxidation of a methyl-substituted aryl precursor is another industrial method for producing benzonitriles. wikipedia.orggoogle.com For instance, 4-chlorobenzonitrile (B146240) is produced industrially by the ammoxidation of 4-chlorotoluene. wikipedia.org
Reaction Conditions and Optimization Strategies
Optimizing reaction conditions is paramount for achieving high yields and purity in the synthesis of this compound. The choice of solvent is a particularly critical factor. researchgate.net
Solvent Effects in this compound Synthesis
The solvent can significantly influence the rate and outcome of both nucleophilic aromatic substitution and copper-catalyzed coupling reactions. In SNAr reactions, polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and N-methylpyrrolidone (NMP) are generally preferred as they can solvate the cationic species, thereby accelerating the reaction. organic-chemistry.orgwalisongo.ac.id For example, in the synthesis of 4-aryloxybenzaldehydes, switching the solvent from dimethylacetamide to DMSO reduced the reaction time from 5-10 hours to just 30 minutes. walisongo.ac.id Microwave irradiation in conjunction with solvents like DMSO has also been shown to significantly enhance the rate of SNAr reactions for diaryl ether synthesis. organic-chemistry.orgresearchgate.net
In copper-catalyzed Ullmann reactions, high-boiling polar solvents are traditionally used. wikipedia.org However, recent developments have shown that these reactions can also be performed in non-polar solvents like toluene when appropriate ligands are used. arkat-usa.org The choice of solvent can also influence the selectivity of the reaction. For instance, in the synthesis of rafoxanide, a complex molecule containing a diaryl ether linkage, using xylene as the solvent resulted in a significantly higher yield (82%) compared to toluene (52%). nih.gov The use of acetone (B3395972) has also been reported in the synthesis of a related compound, 4-(3-chloropropoxy)benzonitrile, in a reaction involving 4-cyanophenol and bromochloropropane with potassium carbonate as the base. prepchem.com
| Reaction Type | Solvent | Effect | Reference |
| Nucleophilic Aromatic Substitution | DMSO | Increased reaction rate compared to dimethylacetamide | walisongo.ac.id |
| Nucleophilic Aromatic Substitution | DMSO (with microwave) | Rapid reaction (5-10 min) | organic-chemistry.org |
| Copper-Catalyzed Coupling | Xylene | Higher yield (82%) compared to Toluene (52%) | nih.gov |
| Williamson Ether Synthesis | Acetone | Used for refluxing reaction mixture | prepchem.com |
Table 3: Influence of Solvent on Diaryl Ether Synthesis
Catalytic Systems for Ether Formation
The formation of the diaryl ether linkage in this compound is a critical step, often accomplished through Ullmann-type condensation reactions. organic-chemistry.org These reactions traditionally utilize copper-based catalysts to facilitate the coupling of an aryl halide with a phenoxide. organic-chemistry.orgnih.gov Research has shown that the choice of catalyst system significantly impacts the reaction's efficiency and the required conditions.
Historically, Ullmann reactions required harsh conditions, such as high temperatures (often exceeding 200°C) and a high loading of the copper catalyst. nih.gov However, advancements have led to the development of more sophisticated catalytic systems. The use of copper(I) iodide (CuI) in conjunction with various ligands has been a focal point of this development. Ligands such as N,N-dimethylglycine have been shown to facilitate the coupling at lower temperatures, around 90°C, for both aryl iodides and bromides. organic-chemistry.org Other effective catalytic systems involve the in-situ formation of an active catalyst from palladium acetate (B1210297) (Pd(OAc)2), a 1,3-dialkylimidazolinium bromide, and sodium hydride (NaH). organic-chemistry.org Furthermore, a combination of low catalytic amounts of CuI and iron(III) acetylacetonate (B107027) (Fe(acac)3) with potassium carbonate (K2CO3) as the base has proven effective for synthesizing diaryl ethers in high yields, presenting an economically attractive option for industrial applications. organic-chemistry.org
In a specific synthesis of a related compound, 3-chloro-4-(4'-chlorophenoxy)nitrobenzene, fine copper powder was used as the catalyst in the presence of potassium hydroxide (B78521) (KOH). nih.gov This highlights that even elemental copper can serve as a catalyst under specific conditions. The evolution of these catalytic systems from high-temperature, high-load copper reactions to milder, ligand-assisted, and even bimetallic systems demonstrates a significant progression in the synthesis of diaryl ethers like this compound. nih.govorganic-chemistry.org
Table 1: Catalytic Systems for Diaryl Ether Formation
| Catalyst System | Base | Temperature | Key Features |
|---|---|---|---|
| Copper (Cu) | Potassium Hydroxide (KOH) | 110-120°C | Traditional method, effective for specific substrates. nih.gov |
| Copper(I) Iodide (CuI) / N,N-dimethylglycine | Not specified | 90°C | Allows for lower reaction temperatures with aryl iodides and bromides. organic-chemistry.org |
| Palladium Acetate (Pd(OAc)2) / 1,3-dialkylimidazolinium bromide | Sodium Hydride (NaH) | Not specified | In-situ catalyst formation. organic-chemistry.org |
| Copper(I) Iodide (CuI) / Iron(III) Acetylacetonate (Fe(acac)3) | Potassium Carbonate (K2CO3) | Not specified | Economical and efficient for industrial scale. organic-chemistry.org |
Temperature and Reaction Time Parameters
Temperature and reaction time are critical parameters that are intrinsically linked to the chosen synthetic methodology and catalytic system for producing this compound. The classical Ullmann condensation for diaryl ether synthesis often necessitated high temperatures, typically around 200°C, and prolonged reaction times. organic-chemistry.org
However, modern catalytic systems have enabled significantly milder conditions. For instance, in the synthesis of a structurally similar diaryl ether, 3-chloro-4-(4'-chlorophenoxy)nitrobenzene, the reaction of 3,4-dichloronitrobenzene with 4-chlorophenol was carried out at 110–120 °C for 2.5 hours using fine copper as a catalyst. nih.gov This demonstrates a reduction in both temperature and reaction time compared to traditional Ullmann conditions.
Further illustrating the trend towards milder conditions, some palladium-catalyzed systems for diaryl ether formation have been developed to proceed at room temperature. organic-chemistry.org The specific temperature and duration are highly dependent on the reactivity of the starting materials (aryl halides and phenols) and the efficiency of the catalyst. For example, the synthesis of various benzonitriles through ammoxidation of corresponding toluenes occurs at much higher temperatures, in the range of 370-380°C, but this is a different synthetic route not directly forming the ether linkage. google.com
The optimization of temperature and reaction time is a crucial aspect of process development, aiming to maximize yield and minimize energy consumption and the formation of byproducts.
Table 2: Temperature and Reaction Time for Related Syntheses
| Reaction Type | Catalyst | Temperature | Reaction Time | Product |
|---|---|---|---|---|
| Ullmann-type Ether Synthesis | Fine Copper | 110-120°C | 2.5 hours | 3-chloro-4-(4'-chlorophenoxy)nitrobenzene nih.gov |
| Ammoxidation | V-P-Ce-Sb-O | 370-380°C | Not specified | o-chlorobenzonitrile google.com |
| Cyclotrimerization of Benzonitriles | Titanium chlorido complexes / Mg | 150°C | 15-48 hours | 2,4,6-Triaryl-1,3,5-triazines researchgate.net |
Mechanistic Investigations of this compound Formation
The formation of this compound, primarily through an Ullmann-type reaction, involves a copper-catalyzed nucleophilic aromatic substitution. organic-chemistry.org Mechanistic studies of similar diaryl ether syntheses provide insight into the probable reaction pathway.
Proposed Intermediates in Reaction Pathways
The synthesis of benzonitriles can proceed through various intermediates depending on the chosen synthetic route. google.com In a pathway starting from a benzoic acid derivative, the corresponding benzoyl chloride is a key intermediate. google.com This acid chloride can then react further to form the nitrile. One documented method involves the reaction of a benzoic acid with phosphorus pentachloride to generate the benzoyl chloride. google.com This intermediate then reacts with an alkanesulphonyltrichlorophosphazene, which can be formed in situ from an alkanesulphonamide and phosphorus pentachloride. google.com The reaction between the benzoyl chloride and the phosphazene intermediate at elevated temperatures (above 150°C) yields the benzonitrile (B105546). google.com
Specifically for the ether linkage formation via an Ullmann reaction, the mechanism is thought to involve the formation of an organocopper intermediate. organic-chemistry.org The reaction likely proceeds through the oxidative addition of the aryl halide to a Cu(I) species. This is followed by reaction with the phenoxide and subsequent reductive elimination to form the diaryl ether and regenerate the Cu(I) catalyst.
Theoretical Analysis of Reaction Transition States
For the Ullmann condensation, the formation of the C-O bond is the key step. The Gibbs energy of activation for this step will determine the reaction rate. youtube.com Factors that can lower this activation energy, such as the use of an effective catalyst or ligand, will increase the reaction rate. organic-chemistry.orgyoutube.com The geometry and electronic structure of the transition state, which would involve the copper catalyst, the aryl halide, and the phenoxide, are crucial. Theoretical studies on similar copper-catalyzed cross-coupling reactions likely exist and would provide a more detailed picture of the transition state, though they were not found in the initial search. These studies would typically use computational methods to model the energies of the reactants, intermediates, transition states, and products.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound and related compounds aims to reduce the environmental impact of the manufacturing process. This includes using less hazardous materials, improving atom economy, and reducing waste. youtube.comyoutube.com
Solvent-Free Approaches and Reduced Waste Generation
A significant aspect of green chemistry is the move towards solvent-free or more environmentally benign solvent systems. youtube.com Traditional organic solvents often contribute significantly to the environmental footprint of a chemical process. Research into mechanochemical synthesis, such as ball-milling, offers a promising solvent-free alternative for the synthesis of various organic compounds, leading to minimal waste and often improved yields in shorter reaction times. rsc.org While a specific application to this compound is not detailed, the synthesis of bio-based benzoxazines using this method highlights its potential. rsc.org
Waste reduction is another key principle. This can be achieved by designing synthetic routes with high atom economy, where a maximal proportion of the atoms from the reactants are incorporated into the final product. youtube.com For instance, catalytic processes are inherently greener than stoichiometric reactions as the catalyst is used in small amounts and can often be recycled. In the context of benzonitrile synthesis, a process for producing o-chlorobenzonitrile from ortho-chlorotoluene via ammoxidation reports minimal wastewater generation, with only 0.2 tons of wastewater produced per ton of product. google.com This demonstrates a focus on minimizing waste streams in industrial production. The development of catalytic systems that operate under milder conditions with lower catalyst loading also contributes to waste reduction. nih.govorganic-chemistry.org
Energy Efficiency Considerations in Reaction Protocols
The synthesis of diaryl ethers like this compound via the Ullmann condensation has traditionally been associated with high energy consumption. These reactions often necessitate high temperatures, frequently exceeding 200°C, to proceed at a reasonable rate. wikipedia.org The use of high-boiling point polar solvents such as dimethylformamide (DMF) or N-methylpyrrolidone (NMP) is also standard, requiring significant energy input to heat the reaction mixture and for subsequent solvent removal. wikipedia.org
Modern synthetic chemistry has focused on developing more energy-efficient protocols to mitigate these issues. Key advancements include:
Advanced Catalytic Systems: The development of highly active, soluble copper catalysts, often supported by ligands like diamines or acetylacetonates, has enabled these reactions to occur at significantly lower temperatures. wikipedia.org For instance, some modern Ullmann-type reactions can proceed at temperatures as low as 70°C, drastically reducing the energy demand compared to traditional methods that require temperatures of 110-120°C or higher. organic-chemistry.orgnih.govmdpi.com Nanoparticle catalysts, such as copper oxide (CuO) or maghemite-copper (CuFe2O4) nanoparticles, also show promise in improving catalytic efficiency at lower temperatures. mdpi.com
Non-Conventional Energy Sources: To further reduce reliance on conventional heating, alternative energy sources are being explored for related nucleophilic aromatic substitution reactions. researchgate.net Microwave irradiation can dramatically shorten reaction times from hours to minutes, leading to substantial energy savings. Similarly, ultrasound has been employed as an eco-friendly energy source to promote these types of transformations. researchgate.net
The table below illustrates the contrast between traditional and modern energy-saving approaches for comparable diaryl ether syntheses.
| Catalyst | Stoichiometric copper powder wikipedia.org | Catalytic amounts of soluble Cu(I) salts or nanoparticles organic-chemistry.orgmdpi.com | Higher catalyst turnover reduces reaction barriers, enabling lower energy input. |
Atom Economy and Carbon Efficiency in Synthetic Pathways
Atom economy and carbon efficiency are crucial metrics for evaluating the sustainability of a synthetic route. They measure how effectively the atoms and carbon from the reactants are incorporated into the final desired product.
Atom Economy
The atom economy (AE) is a theoretical measure of the efficiency of a reaction, calculated as the ratio of the molecular mass of the desired product to the sum of the molecular masses of all reactants. For the synthesis of this compound, a common pathway is the Ullmann condensation between 3-chlorophenol (B135607) and 4-chlorobenzonitrile, using a base like potassium carbonate.
The idealized reaction is: C₆H₅ClO (3-chlorophenol) + C₇H₄ClN (4-chlorobenzonitrile) + K₂CO₃ → C₁₃H₈ClNO (product) + KCl + KHCO₃
The theoretical atom economy for this pathway can be calculated based on the molecular weights of the components.
Table 2: Theoretical Atom Economy for the Synthesis of this compound
| Reactant/Product | Formula | Molecular Weight ( g/mol ) | Role |
|---|---|---|---|
| 3-Chlorophenol | C₆H₅ClO | 128.56 | Reactant |
| 4-Chlorobenzonitrile | C₇H₄ClN | 137.57 | Reactant |
| Potassium Carbonate | K₂CO₃ | 138.21 | Reactant (Base) |
| Total Reactant Mass | 404.34 | ||
| This compound | C₁₃H₈ClNO | 229.66 | Desired Product |
| Theoretical Atom Economy | | 56.8% | ([229.66 / 404.34] x 100) |
Carbon Efficiency
Carbon efficiency measures the proportion of carbon from the reactants that is incorporated into the final product. In the ideal synthesis of this compound from 3-chlorophenol and 4-chlorobenzonitrile, all 13 carbon atoms from these two key reactants are incorporated into the product molecule. Therefore, the theoretical carbon efficiency is 100%.
However, practical carbon efficiency can be lower due to:
Side Reactions: High reaction temperatures can lead to decomposition or the formation of undesired byproducts, such as biaryl compounds from self-coupling.
Incomplete Conversion: If the reaction does not proceed to completion, unreacted starting materials will lower the effective carbon efficiency.
Optimizing reaction conditions to achieve high yields and selectivity is paramount for maximizing carbon efficiency in practice.
Derivatization and Chemical Transformations of 4 3 Chlorophenoxy Benzonitrile
Synthesis of Novel Substituted Phenoxybenzonitrile Analogues
The generation of novel analogues from 4-(3-Chlorophenoxy)benzonitrile primarily involves the introduction of new functional groups onto its aromatic systems or modifications to the existing chloro-substituent.
The aromatic rings of phenoxybenzonitriles are amenable to electrophilic substitution reactions, allowing for the incorporation of various functional groups that can significantly alter the molecule's properties. For instance, nitration of similar benzonitrile (B105546) structures has been documented. The reaction of 4-chlorobenzonitrile (B146240) with hydrogen chloride and sodium carbonate can produce 4-chloro-3-nitrobenzonitrile, demonstrating the feasibility of adding a nitro group to the benzonitrile ring system. biosynth.com This nitro group can then serve as a handle for further synthetic transformations, such as reduction to an amine.
Another approach involves the direct functionalization of C-H bonds. While not specifically detailed for this compound itself, related studies show that pivalophenone N–H imines can act as surrogates for benzonitriles in directed C–H alkylation and arylation reactions. researchgate.net This two-step process, involving initial C-H functionalization followed by conversion of the imine to a nitrile, provides a pathway to ortho-functionalized benzonitriles that are otherwise difficult to synthesize directly. researchgate.net
Furthermore, the synthesis of related structures, such as 4-(3-chloropropoxy)benzonitrile, is achieved by reacting 4-cyanophenol with 1-bromo-3-chloropropane (B140262) in the presence of potassium carbonate. prepchem.com This highlights the potential for modifying the ether linkage to introduce alkyl chains bearing additional functional groups.
Modifications targeting the chlorophenyl ring often involve substitution of the chlorine atom or the introduction of new groups through cross-coupling reactions. While specific examples for this compound are not prevalent in the reviewed literature, general methodologies for aryl chlorides are applicable. For example, cobalt-catalyzed C-H arylation reactions have been successfully performed with aryl chlorides like 4-chloroanisole, suggesting that the chlorine on the phenoxy ring could potentially be replaced or used as a directing group in similar cross-coupling strategies. researchgate.net
The synthesis of related compounds, such as (4-chloro-phenylthio)-2 benzonitrile, involves reacting an alkali metal derivative of 4-chlorothiophenol (B41493) with 2-chlorobenzonitrile, indicating that the chloro-substituent can be retained while forming new linkages on the molecule. google.com
Table 1: Examples of Functionalization Reactions on Benzonitrile Scaffolds
| Starting Material/Analogue | Reagent(s) | Reaction Type | Product | Citation |
| 4-Chlorobenzonitrile | Sodium carbonate, Hydrogen chloride | Nitration | 4-Chloro-3-nitrobenzonitrile | biosynth.com |
| 4-Cyanophenol | 1-Bromo-3-chloropropane, K₂CO₃ | Williamson Ether Synthesis | 4-(3-Chloropropoxy)benzonitrile | prepchem.com |
| Pivalophenone N-H imine (Benzonitrile surrogate) | Alkyl bromides/Aryl chlorides, Cobalt-NHC catalyst | Directed C-H Alkylation/Arylation | ortho-Substituted pivalophenone imines | researchgate.net |
| ortho-Substituted pivalophenone imines | Peroxide photolysis or Aerobic copper catalysis | Imine-to-nitrile conversion | ortho-Functionalized benzonitriles | researchgate.net |
Chemical Transformations Involving the Nitrile Functional Group
The nitrile (-C≡N) group is a key reactive site in this compound, enabling its conversion into other important functional groups like primary amines and carboxylic acids.
The reduction of the nitrile group to a primary amine is a fundamental transformation. A common method involves the use of strong reducing agents like lithium aluminum hydride (LiAlH₄). For example, 3-(4-chlorophenoxy)benzonitrile can be reduced to (3-(4-chlorophenoxy)phenyl)methanamine by refluxing with LiAlH₄ in tetrahydrofuran (B95107) (THF), achieving a 68% yield. researchgate.net This resulting amine can then be used in subsequent reactions, such as coupling with other molecules to form more complex structures. researchgate.net
Other reducing systems are also effective. Diisopropylaminoborane, in the presence of a catalytic amount of lithium borohydride, is capable of reducing a wide range of aromatic nitriles to their corresponding benzylamines in excellent yields. nih.gov This method is particularly efficient for benzonitriles with electron-withdrawing groups. nih.gov Catalytic hydrogenation, using reagents like Raney Nickel or Palladium on carbon (Pd/C) with hydrogen gas, is another established method for nitrile reduction. thieme-connect.decommonorganicchemistry.com To prevent the formation of secondary and tertiary amine byproducts, these reactions are often carried out in the presence of ammonia (B1221849). commonorganicchemistry.commdma.ch
Table 2: Selected Reagents for Nitrile to Amine Reduction
| Reagent(s) | Conditions | Product Type | Citation |
| Lithium aluminum hydride (LiAlH₄) | Reflux in THF | Primary Amine | researchgate.net |
| Diisopropylaminoborane / cat. LiBH₄ | Ambient or reflux in THF | Primary Amine | nih.gov |
| H₂ + Raney Nickel / Pd/C | Elevated pressure/temperature, often with NH₃ | Primary Amine | thieme-connect.decommonorganicchemistry.com |
| Borane-tetrahydrofuran (BH₃-THF) | Heating in THF | Primary Amine | commonorganicchemistry.com |
The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions, typically requiring heat. weebly.comcommonorganicchemistry.comlibretexts.org
In acidic hydrolysis, the nitrile is heated under reflux with a dilute mineral acid like hydrochloric acid (HCl). libretexts.orgmasterorganicchemistry.com The reaction proceeds through the initial formation of an amide intermediate, which is then further hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt. libretexts.orgchemistrysteps.com
Alternatively, alkaline hydrolysis involves heating the nitrile with a base such as sodium hydroxide (B78521) (NaOH) solution. weebly.comlibretexts.org This process initially yields a carboxylate salt and ammonia gas. libretexts.org To obtain the free carboxylic acid, the resulting mixture must be acidified with a strong acid. weebly.comlibretexts.org The mechanism involves the nucleophilic attack of a hydroxide ion on the nitrile carbon, eventually forming an amide intermediate that undergoes further hydrolysis. weebly.comchemistrysteps.com
Table 3: Conditions for Hydrolysis of Nitriles
| Hydrolysis Type | Reagents | Intermediate | Final Product (after workup) | Citation |
| Acidic | Dilute HCl, H₂O, Heat | Amide | Carboxylic Acid | libretexts.orgmasterorganicchemistry.com |
| Basic | NaOH/KOH, H₂O, Heat | Amide, Carboxylate Salt | Carboxylic Acid | weebly.comcommonorganicchemistry.comlibretexts.org |
Multi-component Reactions and Complex Molecule Integration
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates most or all of the atoms of the starting materials. wikipedia.org While specific MCRs starting directly with this compound are not explicitly detailed, its derivatives, particularly the amine formed from nitrile reduction, are excellent candidates for such reactions.
For example, the (3-(4-chlorophenoxy)phenyl)methanamine, synthesized via reduction, can be coupled with 4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine in the presence of potassium carbonate to synthesize a more complex N-benzyl-pyrimidin-4-amine derivative. researchgate.net This subsequent coupling reaction, while not a true one-pot MCR, demonstrates the principle of integrating the phenoxybenzonitrile core into larger, more complex molecular architectures.
The amine derivative could readily participate in well-known MCRs like the Ugi or Passerini reactions. wikipedia.orgorganic-chemistry.org The Ugi four-component reaction, for instance, combines an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to create α-amino carboxamide derivatives. wikipedia.orgorganic-chemistry.org The ability to generate the amine from this compound opens a pathway for its incorporation into diverse molecular scaffolds through these powerful synthetic strategies. youtube.com
Spectroscopic Characterization and Advanced Structural Elucidation of 4 3 Chlorophenoxy Benzonitrile
Advanced Spectroscopic Techniques for Structural Confirmation
The combination of various spectroscopic methods is crucial for the unambiguous identification and structural confirmation of 4-(3-chlorophenoxy)benzonitrile. Each technique probes different aspects of the molecule's constitution, and together they provide a comprehensive analytical profile.
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are employed to confirm the connectivity and chemical environment of each atom. rsc.org
¹H NMR: The ¹H NMR spectrum of this compound is expected to show a complex set of signals in the aromatic region (typically δ 7.0-8.0 ppm). The spectrum would arise from two distinct aromatic spin systems: the 1,4-disubstituted (para) benzonitrile (B105546) ring and the 1,3-disubstituted (meta) chlorophenoxy ring.
The protons on the benzonitrile ring are expected to appear as two distinct doublets, characteristic of an AA'BB' system, due to the electronic influence of the nitrile and ether groups.
The protons on the chlorophenoxy ring would present a more complex pattern with four distinct signals: a triplet, a doublet of doublets, another doublet of doublets, and a triplet-like singlet, reflecting their respective couplings to neighboring protons.
¹³C NMR: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, thirteen distinct signals are expected (barring any accidental overlap).
The nitrile carbon (C≡N) would appear as a characteristic signal in the range of δ 117-119 ppm. rsc.org
The spectrum would show two quaternary carbons bonded to the ether oxygen, and one quaternary carbon bonded to the chlorine atom.
The remaining aromatic carbons would appear in the typical region of δ 115-160 ppm. rsc.org
General parameters for NMR experiments involve recording spectra on a 400 MHz spectrometer using deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆) as the solvent, with chemical shifts referenced to tetramethylsilane (B1202638) (TMS). rsc.org
Table 1: Predicted and Comparative ¹H and ¹³C NMR Data
| Compound | Nucleus | Predicted/Observed Chemical Shifts (ppm) |
|---|---|---|
| This compound | ¹H | Aromatic H: ~7.0 - 7.8 |
| ¹³C | C≡N: ~118, Aromatic C: ~115-160 | |
| 4-Chlorobenzonitrile (B146240) chemicalbook.com | ¹H | 7.48 (d), 7.59 (d) |
| Benzonitrile chemicalbook.com | ¹³C | 112.9, 118.6, 129.4, 132.3, 132.8 |
| 3-(4-Chlorophenoxy)phenyl)methanamine researchgate.net | ¹H | 6.80-7.39 (m, aromatic H) |
Note: Data for related compounds are provided for comparative purposes. 'd' denotes a doublet, 'm' denotes a multiplet.
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern under electron impact (EI) or other ionization methods. rsc.org
For this compound (C₁₃H₈ClNO), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight. A key feature would be the isotopic pattern of the molecular ion, showing a prominent [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak, which is characteristic of the presence of a single chlorine atom.
The fragmentation of diaryl ethers is well-documented. The primary fragmentation pathways for this compound would likely involve:
Cleavage of the ether bond: This is a common fragmentation pathway for ethers, which could lead to the formation of ions corresponding to the chlorophenoxy radical cation (C₆H₄ClO⁺) or the cyanophenoxy radical cation (C₇H₄NO⁺).
Loss of small molecules: Subsequent fragmentation could involve the loss of carbon monoxide (CO), the nitrile group (CN), or hydrogen cyanide (HCN) from the primary fragments. rsc.org
Loss of the chlorine atom: Fragmentation involving the loss of a chlorine radical (Cl•) is also a probable pathway.
Analysis of the fragmentation of benzonitrile itself shows a major loss of HCN, leading to the formation of a benzyne (B1209423) radical cation (C₆H₄˙⁺). rsc.org This pathway might also be observed in the fragmentation of the larger derivative.
Table 2: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value | Possible Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 229/231 | [C₁₃H₈ClNO]⁺ | Molecular Ion ([M]⁺) |
| 127/129 | [C₆H₄ClO]⁺ | Cleavage of ether bond |
| 119 | [C₇H₄NO]⁺ | Cleavage of ether bond |
| 111 | [C₆H₄Cl]⁺ | Loss of CO from [C₇H₄ClO]⁺ |
| 102 | [C₇H₄N]⁺ | Loss of OH from [C₇H₅NO]⁺ |
Note: The table is based on predicted fragmentation patterns common to substituted diaryl ethers and benzonitriles.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. The IR spectrum of this compound would exhibit several characteristic absorption bands.
Nitrile (C≡N) Stretch: A sharp, strong absorption band is expected in the region of 2220-2240 cm⁻¹, which is highly characteristic of the nitrile functional group. libretexts.org
Aromatic C-O-C Stretch: The diaryl ether linkage would produce strong, characteristic bands corresponding to the asymmetric and symmetric C-O-C stretching vibrations, typically found in the 1200-1250 cm⁻¹ and 1020-1075 cm⁻¹ regions, respectively.
Aromatic C-H Stretch: Absorption bands above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹) are indicative of the C-H stretching vibrations on the aromatic rings. libretexts.org
Aromatic C=C Stretch: Multiple bands of variable intensity in the 1450-1600 cm⁻¹ region correspond to the C=C bond stretching within the aromatic rings. libretexts.org
C-Cl Stretch: A strong absorption in the fingerprint region, typically between 700 and 850 cm⁻¹, can be attributed to the C-Cl stretching vibration.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems. The spectrum of this compound, recorded in a solvent like ethanol (B145695) or acetonitrile (B52724), is expected to show absorptions characteristic of substituted benzene (B151609) rings. The ultraviolet spectrum of benzonitrile itself shows a primary absorption band at 224 nm and a secondary band at 271 nm. nist.gov The extended conjugation and substitution in this compound would likely shift these π→π* transitions to longer wavelengths (a bathochromic shift).
HPLC is a cornerstone technique for determining the purity of a compound and for separating it from starting materials, by-products, or isomers. nih.gov For a compound like this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. orientjchem.org
In a typical RP-HPLC setup, a nonpolar stationary phase (like a C18 or C8 silica (B1680970) column) is used with a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile or methanol. nih.govsielc.com The components of the sample are separated based on their differential partitioning between the stationary and mobile phases. The purity of the this compound sample is determined by injecting a solution and monitoring the eluent with a UV detector, typically set at a wavelength where the analyte shows strong absorbance (e.g., around 230-270 nm). nih.govsielc.com A pure sample should ideally result in a single, sharp, and symmetrical peak in the chromatogram. The presence of other peaks would indicate impurities. This method is highly sensitive and can detect trace amounts of contaminants. orientjchem.org
X-ray Crystallography of this compound and Related Structures
While spectroscopic methods provide invaluable data on molecular connectivity and functional groups, X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.
Obtaining a crystal structure requires growing single crystals of the compound suitable for X-ray diffraction analysis. Although a specific crystal structure for this compound is not publicly documented, valuable insights can be drawn from the analysis of closely related structures, such as 4-(chloromethyl)benzonitrile (B47464). researchgate.net
A study on 4-(chloromethyl)benzonitrile revealed an orthorhombic crystal system with the space group Pnma. researchgate.net The key crystallographic data for this related compound are presented below.
Table 3: Crystallographic Data for the Related Compound 4-(Chloromethyl)benzonitrile
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | C₈H₆ClN | researchgate.net |
| Crystal System | Orthorhombic | researchgate.net |
| Space Group | Pnma | researchgate.net |
| a (Å) | 20.3965(7) | researchgate.net |
| b (Å) | 7.8164(3) | researchgate.net |
| c (Å) | 4.5015(2) | researchgate.net |
| V (ų) | 717.66(5) | researchgate.net |
Note: Data corresponds to 4-(chloromethyl)benzonitrile, a structurally related compound.
For this compound, a crystallographic analysis would determine the dihedral angle between the two aromatic rings, which is a key conformational feature of diaryl ethers. It would also reveal how the molecules pack in the crystal lattice, elucidating any significant intermolecular interactions such as π-π stacking between the aromatic rings or halogen bonding involving the chlorine atom, which influence the material's bulk properties.
Hirshfeld Surface Analysis for Molecular Interactions
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. It maps the electron distribution of a molecule in its crystalline environment, allowing for a detailed breakdown of the different types of intermolecular contacts and their relative significance. The surface is typically colored based on properties like dnorm, which highlights regions of close contact.
Red spots on a dnorm Hirshfeld surface indicate close intermolecular contacts, which are often hydrogen bonds or other significant interactions. scienceopen.com The analysis also generates a 2D "fingerprint plot," which summarizes all the intermolecular contacts. Each type of interaction (e.g., H⋯H, C⋯H, O⋯H) has a characteristic appearance on the plot, and the percentage contribution of each interaction to the total surface can be calculated.
For example, a Hirshfeld analysis performed on 2-[(2-hydroxy-5-methylbenzylidene)amino]benzonitrile revealed the most significant contributions to the crystal packing were from H⋯H (39.2%) and C⋯H/H⋯C (27.1%) interactions. nih.gov Another study on a different benzonitrile derivative found the major contributions to be from H⋯H (26.9%), C⋯H (27.2%), and O⋯H (19.6%) contacts. nih.gov
A hypothetical Hirshfeld analysis of this compound would be expected to quantify the following interactions, with their relative contributions presented in a data table.
Table 1: Expected Intermolecular Contacts for this compound from Hirshfeld Surface Analysis
| Interaction Type | Description | Expected Significance |
|---|---|---|
| H···H | Contacts between hydrogen atoms on different molecules. | Typically the largest contributor due to the abundance of H atoms on the surface. |
| C···H / H···C | Interactions involving aromatic or aliphatic C-H groups and carbon atoms. | Significant contribution, indicative of C-H···π interactions. |
| O···H / H···O | Hydrogen bonds involving the ether oxygen atom as an acceptor. | Moderate to significant contribution. |
| N···H / H···N | Hydrogen bonds involving the nitrogen atom of the nitrile group as an acceptor. | Moderate to significant contribution. |
| Cl···H / H···Cl | Interactions involving the chlorine atom, potentially weak hydrogen bonds. | Moderate contribution. |
| C···C | Contacts between carbon atoms, indicative of π-π stacking. | Moderate contribution, depending on the packing arrangement. |
Computational Chemistry and Theoretical Studies of Molecular Structure and Dynamics
Computational chemistry provides indispensable tools for investigating molecular properties that can be difficult or impossible to measure experimentally. Theoretical studies offer deep insights into the electronic structure, vibrational properties, and dynamic behavior of molecules like this compound.
Density Functional Theory (DFT) Calculations for Electronic Structure and Vibrational Properties
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is widely used to predict a variety of molecular properties, including optimized geometries, electronic energies, and vibrational frequencies. DFT calculations are computationally less demanding than traditional ab initio methods, making them suitable for moderately large molecules. nih.gov
By solving the Kohn-Sham equations, DFT can determine the ground-state electron density, from which properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can be derived. The energy difference between HOMO and LUMO (the HOMO-LUMO gap) is a crucial parameter for assessing the molecule's chemical reactivity and kinetic stability. researchgate.net
Furthermore, DFT calculations can predict vibrational spectra (FTIR and FT-Raman). Theoretical vibrational frequencies are often calculated within the harmonic approximation and then scaled by an empirical factor to improve agreement with experimental data. researchgate.net These calculations allow for the assignment of specific vibrational modes to observed spectral bands. For example, DFT studies on substituted benzonitriles have been used to analyze the effect of different functional groups on the vibrational frequencies of the benzonitrile moiety. researchgate.net A DFT study on 2-amino-4-chlorobenzonitrile, for example, used the B3LYP method with a 6-311++G(d,p) basis set to perform a full geometry optimization and investigate its electronic properties. scbt.com
Table 2: Representative Vibrational Frequencies for Benzonitrile Derivatives from DFT Calculations
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Compound Example | Reference |
|---|---|---|---|
| N-H Stretch | 3452, 3363 | 2-Amino-4-chlorobenzonitrile | scbt.com |
| C-H Stretch (Aromatic) | 3100 - 3000 | 3-Chloro-4-fluoro benzonitrile | |
| C≡N Stretch | 2240 - 2210 | 2-Amino-4-chlorobenzonitrile | scbt.com |
| C=C Stretch (Aromatic) | 1600 - 1450 | 3-Chloro-4-fluoro benzonitrile | |
| C-O-C Stretch | 1275 - 1200 | (Hypothetical for target) |
Anharmonic Simulations of Spectroscopic Data
While the harmonic approximation in DFT is useful, real molecular vibrations are anharmonic. Anharmonic simulations provide a more accurate prediction of vibrational spectra, especially for overtones and combination bands, and can better match experimental results.
One powerful approach is the generalized second-order vibrational perturbation theory (GVPT2). This method often uses a hybrid approach, combining harmonic frequencies from a high-level calculation with anharmonic corrections from a more computationally efficient level of theory, like B3LYP. A study on benzonitrile demonstrated that this hybrid approach yielded excellent agreement with experimental FTIR spectra, with a mean error of only 11 cm⁻¹ for fundamental transitions. Such simulations are particularly valuable for predicting spectra in regions like the near-infrared (NIR), where features are dominated by overtones, such as the C≡N overtone in benzonitriles. For halogenated organic compounds, accurate anharmonic simulations are crucial for understanding their atmospheric chemistry and interpreting their observed spectroscopic properties.
Molecular Dynamics Simulations (Potential for broader benzonitriles)
Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. MD simulations provide a detailed view of molecular behavior and interactions in a liquid or solution phase, offering insights that are complementary to the static picture from crystal structure analysis.
MD simulations of liquid benzonitrile have been used to investigate properties such as density, viscosity, and diffusion. nih.gov These studies have unraveled the nature of hydrogen bonding (–C≡N···H) in the liquid state, showing that the interaction strength is significantly influenced by the position of the hydrogen atom on the aromatic ring (ortho, meta, or para). The simulations revealed that ortho-hydrogens form the strongest hydrogen bonds with the nitrile nitrogen.
Furthermore, MD simulations can elucidate complex structural arrangements in the liquid phase, such as molecular stacking with a strict anti-parallel orientation and the formation of in-plane dimers and trimers. This detailed structural information helps to explain macroscopic properties; for instance, a singularity observed in the simulated temperature-dependent viscosity of benzonitrile was attributed to a structural alteration involving different types of hydrogen bonding. These findings for benzonitrile provide a strong basis for predicting the dynamic behavior of substituted derivatives like this compound in solution, where intermolecular forces would similarly govern local structure and dynamics.
Advanced Applications and Research Directions in Materials Science for Phenoxybenzonitriles
Integration into Functional Materials
The rigid structure and functional groups of phenoxybenzonitriles make them attractive candidates for incorporation into a variety of functional materials.
Phenoxybenzonitrile structures can serve as precursors for larger, more complex molecules with desirable optical and electronic properties. The ether linkage provides a degree of flexibility, while the aromatic rings and nitrile group contribute to the electronic characteristics of the final material. In theory, the specific substitution pattern of 4-(3-Chlorophenoxy)benzonitrile could influence the electronic energy levels and charge transport properties of resulting materials. However, no published studies have utilized this specific compound for such purposes.
The elongated, rigid shape of phenoxybenzonitrile molecules is a key characteristic for the formation of liquid crystalline phases. The nitrile group, with its strong dipole moment, is a common terminal group in liquid crystal design, contributing to a high dielectric anisotropy. While many benzonitrile (B105546) derivatives are known to exhibit liquid crystalline properties, no mesophases have been reported for this compound in the available literature.
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with regular structures and tunable functionalities. researchgate.netgoogle.comnih.govmdpi.com The building blocks for COFs, known as linkers, are typically rigid molecules with multiple reactive sites that can form strong covalent bonds. A benzonitrile functionalized covalent organic framework has been reported for use in solid-phase microextraction, demonstrating the utility of the benzonitrile moiety in this context. researchgate.netnih.gov In principle, a di-functionalized derivative of this compound could act as a linker in COF synthesis, with the chloro- and nitrile- groups influencing the framework's properties. However, no such application of this specific compound has been documented.
Supramolecular Chemistry and Molecular Assemblies
The non-covalent interactions involving the aromatic rings and the nitrile group of phenoxybenzonitriles could be exploited in the field of supramolecular chemistry.
Host-guest chemistry involves the complexation of a "guest" molecule within a larger "host" molecule. nih.gov The design of molecular receptors relies on a combination of size, shape, and chemical complementarity between the host and guest. While there is extensive research on host-guest systems, no studies have specifically reported the use of this compound as either a host or a guest molecule in such assemblies.
Self-Assembly Processes and Intermolecular Bonding
The primary forces at play are dipole-dipole interactions and London dispersion forces. The polar nitrile group (C≡N) and the chloro-substituent (C-Cl) create significant molecular dipoles, encouraging alignment of adjacent molecules. Furthermore, the large, electron-rich aromatic rings are susceptible to π-π stacking, where the phenyl rings of neighboring molecules arrange in a parallel or offset fashion.
Weak hydrogen bonds are also crucial in defining the crystal lattice. The nitrogen atom of the nitrile group and the oxygen atom of the ether linkage can act as hydrogen bond acceptors, interacting with weakly acidic hydrogen atoms on the aromatic rings of adjacent molecules (C-H···N and C-H···O interactions). These directional interactions help to establish specific, repeating motifs, leading to the formation of well-defined one-, two-, or three-dimensional networks. While detailed crystallographic data for this specific isomer is not publicly available, the behavior of similarly structured molecules suggests these forces are the principal drivers of its self-assembly.
| Interaction Type | Participating Functional Groups | Description |
|---|---|---|
| π-π Stacking | Benzene (B151609) Rings | Attractive, non-covalent interaction between the electron clouds of the aromatic rings. |
| Dipole-Dipole Interactions | Nitrile (C≡N), Chloro (C-Cl) | Electrostatic attraction between the positive end of one polar molecule and the negative end of another. |
| Weak Hydrogen Bonding | C-H (donor) with Nitrile-N or Ether-O (acceptors) | Directional electrostatic interaction contributing to crystal packing stability. |
| London Dispersion Forces | Entire Molecule | Temporary attractive force resulting from instantaneous dipoles in nonpolar molecules. |
Role as a Versatile Chemical Intermediate in Complex Organic Synthesis
In the realm of synthetic organic chemistry, this compound serves as a valuable and versatile building block. Its diaryl ether core is a common scaffold in many biologically active compounds, and its functional groups—the nitrile and the chloro-substituent—offer multiple reaction sites for elaboration into more complex structures. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into a tetrazole ring, while the chloro-group can participate in various cross-coupling reactions.
Precursor for Dye Synthesis
The synthesis of dyes often involves the coupling of an electron-rich component with a diazonium salt, which is typically formed from an aromatic amine. longdom.orgunb.ca While this compound is not itself an amine, it can be readily converted into a suitable precursor for azo dyes, which constitute a major class of synthetic colorants. nih.gov
A plausible synthetic route would first involve the introduction of a nitro group onto one of the phenyl rings, followed by its reduction to an amine. This resulting amino-diaryl ether could then undergo diazotization using nitrous acid at low temperatures to form a reactive diazonium salt. nih.gov This salt can then be coupled with an electron-rich aromatic compound, such as a phenol (B47542) or an aniline (B41778) derivative, in an electrophilic aromatic substitution reaction to generate a highly colored azo dye. nih.gov The specific color of the resulting dye would depend on the electronic nature of the coupling partner and the extended conjugation of the final molecule. This adaptability makes the this compound scaffold a promising starting point for creating novel dyes with tailored properties.
Building Block for Agrochemicals
The benzonitrile chemical class is a well-established toxophore in the agrochemical industry, forming the basis for several potent herbicides. nih.gov Herbicides such as bromoxynil (B128292) and ioxynil (B1672095) are benzonitrile derivatives that act by inhibiting photosynthesis. nih.gov The this compound structure combines this known herbicidal functional group with a diaryl ether linkage, a motif found in numerous other bioactive molecules, including some anthelmintics. nih.gov
This combination makes this compound an attractive scaffold for the synthesis of new potential agrochemicals. The nitrile group can be kept as the active moiety, while the rest of the molecule is modified to tune properties like uptake, translocation in the plant, and metabolic stability. For example, the molecule can be used as an intermediate in the synthesis of more complex structures where the chlorophenoxy-benzonitrile core is embedded within a larger molecular framework, potentially leading to new fungicides or herbicides with novel modes of action.
Mechanistic and Theoretical Investigations of Molecular Action Excluding Clinical Applications
Structure-Activity Relationship (SAR) Studies for Molecular Recognition (Focus on theoretical/computational)
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and toxicology for understanding how the chemical structure of a compound influences its biological activity. Theoretical and computational SAR studies employ quantitative structure-activity relationship (QSAR) models to predict the activity of compounds based on their physicochemical properties and molecular descriptors.
For 4-(3-Chlorophenoxy)benzonitrile, a theoretical SAR study would involve the systematic modification of its chemical structure to understand the contribution of each component—the chlorophenoxy group, the ether linkage, and the benzonitrile (B105546) moiety—to a hypothetical biological effect. Key modifications could include:
Alteration of the Chlorine Substitution: Moving the chlorine atom on the phenoxy ring to the ortho- or para- positions, or replacing it with other halogens (e.g., fluorine, bromine) or electron-donating/withdrawing groups.
Modification of the Benzonitrile Ring: Changing the position of the nitrile group or replacing it with other functional groups such as a carboxylic acid, amide, or ester.
Changes to the Ether Linkage: Replacing the ether oxygen with a sulfur atom (thioether) or a methylene (B1212753) group.
By calculating various molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters) for each analog and correlating them with a measured biological activity, a predictive QSAR model could be developed. However, no such studies have been published for this compound.
Methodologies for Biological Target Identification of Small Molecules
Identifying the molecular targets of a small molecule is crucial for understanding its mechanism of action. Several powerful methodologies exist for this purpose, broadly categorized into computational and experimental approaches.
Computational docking is a technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule to a protein target.
Molecular docking simulations could be employed to predict the binding affinity of this compound to a library of known protein structures. The binding affinity, often expressed as a docking score or binding free energy (in kcal/mol), indicates the strength of the interaction. A lower binding energy generally suggests a more stable complex. By docking the compound against a wide range of protein targets, it would be possible to generate a list of potential binding partners. Specificity analysis would then involve comparing the predicted binding affinity for different targets to identify those with the highest predicted affinity. No such predictive studies for this compound have been reported.
Once a potential protein target is identified, docking simulations can provide detailed insights into the specific amino acid residues within the protein's binding pocket that interact with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking. For this compound, one would expect the chlorine atom to potentially engage in halogen bonding, the nitrile group to act as a hydrogen bond acceptor, and the aromatic rings to participate in hydrophobic and pi-pi interactions. A hypothetical docking study would generate data similar to the table below, but no such experimental or computational data is currently available for this compound.
| Interaction Type | Potential Interacting Residues in a Hypothetical Protein Target |
| Hydrogen Bonding | Polar residues (e.g., Ser, Thr, Asn, Gln) interacting with the nitrile nitrogen. |
| Halogen Bonding | Electron-rich residues (e.g., backbone carbonyls) interacting with the chlorine atom. |
| Hydrophobic Interactions | Nonpolar residues (e.g., Leu, Ile, Val, Phe) interacting with the phenyl rings. |
| Pi-Pi Stacking | Aromatic residues (e.g., Phe, Tyr, Trp) interacting with the phenyl rings. |
This table is illustrative and not based on experimental data for this compound.
Chemical proteomics utilizes chemical probes to identify and enrich protein targets from complex biological samples like cell lysates.
Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomic strategy that employs small molecule probes to assess the functional state of entire enzyme families directly in native biological systems. An activity-based probe typically consists of three components: a reactive group that forms a covalent bond with the active site of an enzyme, a recognition element that directs the probe to a specific class of enzymes, and a reporter tag (e.g., biotin (B1667282) or a fluorophore) for detection and enrichment of the probe-labeled proteins.
To apply ABPP for identifying the targets of this compound, a chemical probe based on its structure would first need to be synthesized. This would involve incorporating a reactive group and a reporter tag onto the this compound scaffold without significantly altering its hypothetical binding properties. The probe would then be incubated with a proteome, and the covalently labeled proteins would be identified by mass spectrometry. This approach has been successfully used to identify targets for numerous small molecules, but no such probe has been developed or utilized for this compound based on available literature.
Probe-Based Chemical Proteomics for Target Capture and Identification
Compound-Centric Chemical Proteomics (CCCP) Methodologies
Compound-Centric Chemical Proteomics (CCCP) represents a powerful suite of techniques for identifying the protein targets of a bioactive small molecule. These methods typically involve using a derivative of the compound of interest as a "bait" to capture its interacting proteins from a complex biological sample, such as a cell lysate. The captured proteins are then identified using mass spectrometry.
Common CCCP strategies that could be applied to elucidate the targets of this compound include:
Affinity-Pull-Down Assays: This approach would involve synthesizing a derivative of this compound that is immobilized on a solid support, such as agarose (B213101) or magnetic beads. This immobilized probe is then incubated with a protein mixture. Proteins that bind to the compound are isolated and subsequently identified.
Photo-Affinity Labeling (PAL): In this technique, a version of this compound would be synthesized with a photo-reactive group. Upon exposure to UV light, this group forms a covalent bond with any nearby interacting proteins, permanently "labeling" them. These labeled proteins can then be detected and identified.
As of the current available literature, specific studies employing Compound-Centric Chemical Proteomics methodologies to comprehensively identify the protein targets of this compound have not been reported. Such investigations would be a critical step in characterizing its mechanism of action.
Genetic Perturbation Methods for Functional Relevance (e.g., RNAi, CRISPR-Cas9)
Genetic perturbation techniques like RNA interference (RNAi) and CRISPR-Cas9 are invaluable for validating the functional relevance of potential protein targets identified through methods like CCCP. By selectively reducing or eliminating the expression of a candidate target protein, researchers can observe whether this genetic "knockdown" or "knockout" phenocopies the effects of treatment with the compound.
RNA interference (RNAi): This method uses small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) to target the messenger RNA (mRNA) of a specific gene for degradation, thereby reducing the expression of the corresponding protein.
CRISPR-Cas9: This genome editing tool allows for the precise and permanent disruption of a gene at the DNA level, leading to a complete loss of protein function.
Currently, there are no published studies that have utilized RNAi or CRISPR-Cas9 to specifically investigate the functional relevance of gene products in the context of the molecular action of this compound.
Affinity Chromatography and Biochemical Approaches
Affinity chromatography is a foundational biochemical technique for purifying and identifying proteins that bind to a specific ligand. In the context of this compound, this would involve chemically attaching the compound to a stationary phase within a chromatography column. When a complex protein mixture is passed through the column, proteins with an affinity for this compound will bind to it, while other proteins will wash out. The bound proteins can then be eluted and identified.
While affinity chromatography is a standard method for target identification, specific reports detailing its application to isolate and identify the binding partners of this compound are not available in the scientific literature.
Mechanistic Insights into Molecular Action (Non-Clinical Focus)
Understanding the detailed molecular mechanisms through which a compound exerts its effects is crucial for its development as a research tool or therapeutic agent. This involves identifying the specific cellular pathways it modulates and characterizing its interaction with its target(s) at a molecular level.
Investigating Affected Molecular Pathways
The identification of molecular pathways affected by this compound would typically follow the successful identification of its protein targets. Once the direct binding partners are known, researchers can use bioinformatic tools and further experimentation to determine the signaling or metabolic pathways in which these proteins function. Techniques such as transcriptomics (measuring changes in gene expression) and proteomics (measuring changes in protein expression) after compound treatment can also provide clues about the affected pathways.
At present, there is a lack of published research specifically delineating the molecular pathways that are modulated by this compound.
Understanding Ligand Binding Modes through Structural Information
To fully comprehend how this compound interacts with its protein target(s), it is essential to determine the three-dimensional structure of the ligand-protein complex. Techniques such as X-ray crystallography and cryo-electron microscopy (cryo-EM) can provide atomic-level details of the binding site and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) that stabilize the complex. This structural information is invaluable for understanding the basis of the compound's affinity and selectivity.
No structural data for this compound in complex with a protein target is currently available in the public domain.
Theoretical Exploration of Biochemical Processes
In the absence of experimental structural data, computational methods can offer valuable insights into the potential binding modes and biochemical processes involving this compound. Molecular docking simulations, for instance, can predict how the compound might fit into the binding site of a putative protein target. Molecular dynamics (MD) simulations can then be used to explore the stability of this predicted binding mode and to understand the dynamic behavior of the ligand-protein complex over time.
While these theoretical approaches are powerful, there are no specific published studies that have reported on the theoretical exploration of the biochemical processes involving this compound.
Application of Artificial Intelligence and Machine Learning in Target Prediction
The identification of protein-small molecule interactions is a foundational aspect of drug discovery and development. biomedgrid.com Artificial intelligence (AI) and machine learning (ML) have emerged as transformative tools in this field, enabling the prediction of a compound's biological targets with increasing accuracy. biomedgrid.com These computational models can sift through vast biological and chemical datasets to identify potential interactions that might otherwise be missed by traditional screening methods. The overarching goal is to use these predictions to guide further experimental validation, thereby accelerating the research and development pipeline. biomedgrid.com
A computational repurposing framework, for instance, might employ multiple AI/ML-based and chemical similarity-based methods to predict a wide range of interactions for a given compound. In a study analyzing 2,766 FDA-approved drugs, such a framework identified 27,371 off-target interactions, with 63% being subsequently confirmed in vitro. mdpi.com This highlights the power of AI in uncovering novel molecular interactions.
Deep Learning Algorithms for Interaction Prediction
Deep learning, a sophisticated subset of machine learning, has shown remarkable promise in predicting compound-protein interactions (CPIs). nih.gov These algorithms can learn complex patterns from large datasets containing information on compound structures and protein sequences. A typical deep learning model for CPI prediction involves representing both the compound and the protein in a numerical format, often as molecular fingerprints and protein sequence descriptors, respectively. These representations are then fed into a neural network, which learns to predict the likelihood of an interaction. nih.gov
The performance of these models can be quite high. For example, one deep learning model achieved an area under the receiver operating characteristic curve (AUROC) of 0.98 and an accuracy of 93.31% on a large dataset of CPIs. nih.gov Such models are trained on extensive datasets, which can include hundreds of thousands of compounds and thousands of proteins, with both positive and negative interaction data. nih.gov The hyperparameters of these models, such as the number of neurons in each layer, the learning rate, and the dropout rate, are carefully tuned to optimize performance. nih.gov
Another approach utilizes Bilinear Attention Networks to predict interactions, particularly in the context of polyphenol-protein complexes. This method, after being trained on a dataset of 525 ligand-protein interaction pairs and validated using 10-fold cross-validation, demonstrated a high average AUROC of 0.8443. nih.gov The application of such deep learning algorithms could theoretically predict the binding affinity of this compound to a wide array of proteins, providing a detailed map of its potential interactome.
Table 1: Illustrative Performance of Deep Learning Models in Compound-Protein Interaction Prediction
| Metric | Value | Reference |
| AUROC | 0.98 | nih.gov |
| AUPR | 0.98 | nih.gov |
| Accuracy | 93.31% | nih.gov |
| Sensitivity | 93.95% | nih.gov |
| Specificity | 92.72% | nih.gov |
This table illustrates the potential performance of deep learning models based on published data for general compound-protein interaction prediction and is not specific to this compound.
Knowledge Graphs and Multi-omics Integration for Target Prioritization
While deep learning models can predict individual interactions, understanding the broader biological context of these interactions is crucial for prioritizing the most promising targets. This is where knowledge graphs and the integration of multi-omics data come into play. A knowledge graph is a structured representation of knowledge, where entities (such as genes, proteins, diseases, and compounds) are represented as nodes, and the relationships between them are represented as edges. nih.govzs.com
By integrating data from various sources, including genomics, proteomics, metabolomics, and transcriptomics (multi-omics), knowledge graphs can provide a holistic view of the biological system. zs.comnih.gov For a compound like this compound, a knowledge graph could connect the compound to its predicted protein targets, and those targets to specific pathways, cellular processes, and diseases. This contextualization is vital for understanding the potential functional consequences of the predicted interactions. zs.com
The process involves several steps, including data collection from public resources, statistical modeling, and standardization using a common data model like the Biolink Model. nih.gov The resulting knowledge graph can be queried to uncover complex relationships and generate hypotheses. For instance, by querying for relationships between a drug, its targets, and genetic evidence for a disease, researchers can identify potential drug repurposing opportunities. biorxiv.orgresearchgate.net
A framework incorporating multiple prior knowledge sources into a graph neural network (MPK-GNN) has been proposed to enhance multi-omics data analysis. This approach uses prior biological knowledge, such as gene-gene interaction networks, to improve the learning process and has shown superior performance in tasks like cancer molecular subtype classification. nih.gov For this compound, such an integrated approach could help to prioritize the most biologically relevant targets from a list of predicted interactors, guiding further investigation into its mechanism of action.
Q & A
Basic Research Question
- Spectroscopy :
- Computational : Density Functional Theory (DFT) calculates vibrational modes (e.g., C-Cl stretching at 550 cm) and electron density maps to predict reactivity .
What reaction mechanisms govern the transformations of this compound, and how do substituents influence its reactivity?
Advanced Research Question
- Nitrile Reduction : Lithium aluminum hydride (LiAlH) reduces the nitrile to a primary amine (4-(3-Chlorophenoxy)benzylamine), proceeding via a two-electron transfer mechanism .
- Phenoxy Group Substitution : The electron-withdrawing nitrile meta to the phenoxy group directs electrophilic substitution (e.g., nitration) to the para position of the phenoxy ring. Steric hindrance from the chloro group slows reactivity compared to non-halogenated analogs .
- Oxidation : The nitrile remains stable under mild oxidizing conditions, but strong oxidants (e.g., KMnO) can degrade the phenoxy ring .
How do structural analogs of this compound compare in biological activity, and what assays are used to evaluate their mechanisms?
Advanced Research Question
- Androgen Receptor Modulation : Analog 4-(4-Chloro-3-fluorophenoxy)benzonitrile shows activity in androgen receptor (AR) binding assays (IC ~50 nM), suggesting the chloro-phenoxy motif enhances AR affinity .
- Kinase Inhibition : Derivatives like 4-((5-Amino-1H-indazol-1-yl)methyl)benzonitrile are screened via kinase profiling panels (e.g., EGFR inhibition at IC <100 nM) .
- Contradictions : Discrepancies in IC values across studies may arise from assay conditions (e.g., cell type, incubation time) or impurities in synthesized batches .
What computational approaches are used to predict the electronic structure and intermolecular interactions of this compound?
Advanced Research Question
- DFT Studies : Optimized geometries (B3LYP/6-311++G(d,p)) reveal intramolecular charge transfer (ICT) between the nitrile and phenoxy groups, affecting dipole moments (~4.5 D) .
- Molecular Dynamics (MD) : Simulations in solvent models (e.g., water, DMSO) predict solubility trends and aggregation behavior, critical for formulation studies .
- Docking Studies : Virtual screening against protein targets (e.g., AR ligand-binding domain) identifies potential binding poses, guiding SAR modifications .
How can researchers resolve contradictions in reported biological data for this compound derivatives?
Advanced Research Question
- Standardized Assays : Replicate studies using identical cell lines (e.g., HEK293 for AR assays) and compound purity standards (HPLC >98%) .
- Structural Confirmation : X-ray crystallography or 2D NMR (e.g., NOESY) validates regiochemistry, ruling out isomer contamination .
- Meta-Analysis : Compare datasets across literature, adjusting for variables like pH or co-solvents (e.g., DMSO concentration ≤0.1%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
